5,7-dimethoxy-4-[2-(2-methylpropoxy)phenyl]-3,4-dihydroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-DIMETHOXY-4-[2-(2-METHYLPROPOXY)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is a complex organic compound with a unique structure that includes methoxy groups and a tetrahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-DIMETHOXY-4-[2-(2-METHYLPROPOXY)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE typically involves multiple steps starting from readily available precursors. One common method involves the condensation of 3,5-dimethoxybenzaldehyde with an appropriate amine, followed by cyclization and functional group modifications . The reaction conditions often require the use of catalysts such as p-toluene sulfonic acid and solvents like toluene .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,7-DIMETHOXY-4-[2-(2-METHYLPROPOXY)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution reactions could introduce new functional groups to the aromatic ring .
Scientific Research Applications
5,7-DIMETHOXY-4-[2-(2-METHYLPROPOXY)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for 5,7-DIMETHOXY-4-[2-(2-METHYLPROPOXY)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular pathways and biological effects . Detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-4-methylamphetamine: A psychedelic compound with a different mechanism of action.
2,5-Dimethoxybenzaldehyde: A precursor in the synthesis of various organic compounds.
Uniqueness
5,7-DIMETHOXY-4-[2-(2-METHYLPROPOXY)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydroquinoline core and methoxy groups make it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C21H25NO4 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
5,7-dimethoxy-4-[2-(2-methylpropoxy)phenyl]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C21H25NO4/c1-13(2)12-26-18-8-6-5-7-15(18)16-11-20(23)22-17-9-14(24-3)10-19(25-4)21(16)17/h5-10,13,16H,11-12H2,1-4H3,(H,22,23) |
InChI Key |
BDDYAARPWHYPIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=CC=C1C2CC(=O)NC3=C2C(=CC(=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.